molecular formula C12H9FO3 B11795551 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde

5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B11795551
M. Wt: 220.20 g/mol
InChI Key: ANNFAQCMPDDFLU-UHFFFAOYSA-N
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Description

5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a fluorophenoxy methyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The fluorophenoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the fluorophenoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

5-[(2-fluorophenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H9FO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2

InChI Key

ANNFAQCMPDDFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)F

Origin of Product

United States

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